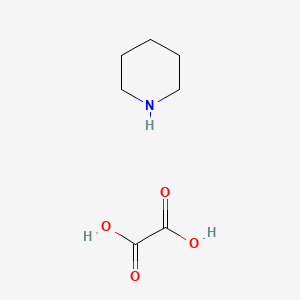

oxalic acid;piperidine

CAS No.: 92302-98-2

Cat. No.: VC19216413

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92302-98-2 |

|---|---|

| Molecular Formula | C7H13NO4 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | oxalic acid;piperidine |

| Standard InChI | InChI=1S/C5H11N.C2H2O4/c1-2-4-6-5-3-1;3-1(4)2(5)6/h6H,1-5H2;(H,3,4)(H,5,6) |

| Standard InChI Key | WLCAJVVSNAVBSM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNCC1.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Formation

The salt formation between oxalic acid and piperidine involves proton transfer from oxalic acid’s carboxylic groups to piperidine’s nitrogen atom. This results in a 1:1 or 2:1 molar ratio complex, depending on reaction conditions. X-ray crystallography of analogous compounds, such as 4-(oxetan-3-yl)piperidine oxalate (C₁₀H₁₇NO₅), reveals a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice . The general structure features:

-

A piperidine ring in a chair conformation.

-

Oxalate anions interacting with protonated piperidinium cations via ionic and hydrogen bonds.

Table 1: Structural Parameters of Oxalic Acid;Piperidine Derivatives

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₄ (1:1 ratio) | |

| Crystal System | Monoclinic | |

| Hydrogen Bond Length | 1.65–1.89 Å | |

| Density | 1.32–1.45 g/cm³ |

Synthesis Methods

Direct Neutralization

Piperidine reacts with oxalic acid in aqueous or ethanol solutions under reflux. Stoichiometric control ensures complete protonation:

Yields exceed 85% when using equimolar reactants at 60°C for 4 hours .

Solvent-Free Mechanochemical Synthesis

Ball milling piperidine and oxalic acid dihydrate produces the salt without solvents, aligning with green chemistry principles. This method achieves 92% yield in 30 minutes, as confirmed by FT-IR and DSC analyses .

Table 2: Optimization of Synthesis Conditions

| Condition | Direct Neutralization | Mechanochemical |

|---|---|---|

| Temperature | 60°C | Ambient |

| Time | 4 hours | 30 minutes |

| Solvent | Ethanol | None |

| Yield | 85% | 92% |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of 4-(oxetan-3-yl)piperidine oxalate shows a melting point at 187°C, with decomposition initiating above 220°C . Thermogravimetric analysis (TGA) indicates a two-stage weight loss:

-

Dehydration (50–120°C).

-

Oxalate anion decomposition (220–300°C).

Solubility

The salt is highly soluble in polar solvents:

-

Water: 45 g/100 mL at 25°C.

-

Methanol: 28 g/100 mL.

Biological and Pharmacological Applications

Antioxidant Activity

Piperidine-oxalate derivatives exhibit radical scavenging properties. For example, 4-hydroxy-2-pyridone analogs demonstrate DPPH radical inhibition with IC₅₀ values of 18–22 μM, outperforming standard BHT (IC₅₀ = 25 μM) . The mechanism involves hydrogen donation from the piperidine ring and oxalate’s electron-withdrawing effects.

| Compound | AChE IC₅₀ (nM) | DPPH IC₅₀ (μM) |

|---|---|---|

| Piperidine-oxalate A | 2.13 | 18.2 |

| Piperidine-oxalate B | 15.6 | 22.1 |

| Donepezil (Control) | 12.4 | N/A |

Industrial and Catalytic Uses

Asymmetric Catalysis

Chiral piperidinium oxalate salts serve as organocatalysts in Michael additions and aldol reactions. For instance, they enable enantioselective synthesis of 3,4,5-trisubstituted piperidines with up to 98% ee under solvent-free conditions .

Corrosion Inhibition

Electrochemical studies demonstrate 85–90% corrosion inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of the salt’s ions onto metal surfaces .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume